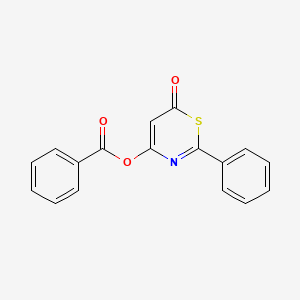

4-Benzoyl-6-oxo-2-phenyl-1,3-thiazine

Description

Structure

3D Structure

Properties

CAS No. |

73672-78-3 |

|---|---|

Molecular Formula |

C17H11NO3S |

Molecular Weight |

309.3 g/mol |

IUPAC Name |

(6-oxo-2-phenyl-1,3-thiazin-4-yl) benzoate |

InChI |

InChI=1S/C17H11NO3S/c19-15-11-14(21-17(20)13-9-5-2-6-10-13)18-16(22-15)12-7-3-1-4-8-12/h1-11H |

InChI Key |

VTRXFTSAUSZXLT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=CC(=O)S2)OC(=O)C3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies for 4 Benzoyl 6 Oxo 2 Phenyl 1,3 Thiazine and Its Analogues

Classical and Established Synthetic Approaches

Traditional methods for the construction of the 1,3-thiazine ring system have long been the foundation for accessing this class of compounds. These established routes often involve the strategic combination of readily available starting materials to build the heterocyclic core.

Multi-Component Condensation Reactions for 1,3-Thiazine Ring Formation

Multi-component reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single synthetic operation to form a complex product. This approach is particularly valuable for the synthesis of heterocyclic libraries. The formation of 1,3-thiazine derivatives often proceeds through the condensation of a 1,3-dicarbonyl compound, an aldehyde, and a sulfur-containing nucleophile, such as thiourea (B124793).

A notable example that provides insight into the synthesis of the target compound is the reaction of a chalcone (B49325) derivative with thiourea. For instance, the synthesis of 4-(2-hydroxy phenyl)-5-benzoyl-6-phenyl-2-imino-6-H-2,3-dihydro-1,3-thiazine is achieved through the reaction of the corresponding chalcone (derived from 2-hydroxyacetophenone (B1195853) and benzaldehyde) with thiourea. nih.gov This reaction highlights a plausible pathway to 4-Benzoyl-6-oxo-2-phenyl-1,3-thiazine, where a suitably substituted benzoyl-containing chalcone could react with a phenyl-substituted thiourea or a related sulfur-containing precursor.

Another versatile multi-component approach involves the reaction of isocyanides and dialkyl acetylenedicarboxylates with 2-amino-4H-1,3-thiazin-4-one derivatives, leading to fused thiazine-dicarboxylates in good yields. nih.gov These reactions showcase the utility of MCRs in generating diverse 1,3-thiazine structures. nih.govnih.gov

Table 1: Examples of Multi-Component Reactions for 1,3-Thiazine Synthesis

| Reactant 1 | Reactant 2 | Reactant 3 | Product Type | Reference |

|---|---|---|---|---|

| Chalcone | Thiourea | - | 2,3-dihydro-1,3-thiazine | nih.gov |

| Isocyanide | Dialkyl acetylenedicarboxylate | 2-amino-4H-1,3-thiazin-4-one | Dihydropyrimido-thiazine-dicarboxylate | nih.gov |

| Aldehyde | Thioamide | Alkene | Substituted 1,3-thiazine | nih.gov |

Cycloaddition Reactions in the Construction of 1,3-Thiazine Frameworks

Cycloaddition reactions, particularly [4+2] cycloadditions (Diels-Alder reactions), represent a powerful tool for the stereocontrolled synthesis of six-membered rings. In the context of 1,3-thiazine synthesis, this can involve the reaction of a 1-thia-3-azabutadiene derivative with a suitable dienophile. For example, 2,4-diamino-1-thia-3-azabutadienes react with ketene (B1206846) in a [4+2] cycloaddition to yield 2-amino-1,3-thiazin-6-ones.

While direct examples for the synthesis of this compound via this method are not prevalent in the literature, the principle can be extended. A hypothetical approach could involve the reaction of a benzoyl-substituted ketene or a ketene equivalent with a 2-phenyl-1-thia-3-azabutadiene. The regioselectivity and stereoselectivity of such reactions would be crucial in determining the final substitution pattern of the thiazine (B8601807) ring.

Preparation from Precursor Molecules and Derivatization Routes

The synthesis of this compound can also be envisioned through the derivatization of a pre-formed 1,3-thiazine ring. This approach allows for the introduction of specific functional groups at a later stage of the synthesis. For instance, a 1,3-thiazine with a reactive site at the C4 position could be subjected to a Friedel-Crafts acylation with benzoyl chloride to introduce the benzoyl group.

Furthermore, the synthesis can start from simpler, acyclic precursors that are then cyclized to form the desired thiazine ring. A common strategy involves the reaction of β-keto thioamides with α,β-unsaturated ketones. For the target molecule, this could involve the reaction of a benzoyl-containing β-keto thioamide with a phenyl-substituted α,β-unsaturated aldehyde or ketone.

Derivatization of existing 1,3-thiazine scaffolds is a common strategy to create libraries of related compounds. For example, 2-amino-1,3-thiazin-4-ones can be acetylated and subsequently hydrolyzed to produce 1,3-thiazine-2,4-diones. cam.ac.uk This demonstrates the potential for modifying the core structure to access a range of analogues.

Advanced and Sustainable Synthesis Protocols

In recent years, there has been a significant shift towards the development of more environmentally friendly and efficient synthetic methods. These "green chemistry" approaches aim to reduce waste, minimize energy consumption, and utilize less hazardous materials.

Green Chemistry Methodologies in 1,3-Thiazine Synthesis (e.g., Microwave-Assisted Reactions, Solvent-Free Conditions, Nanoparticle Catalysis)

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating reaction rates and improving yields. The synthesis of various heterocyclic compounds, including 1,3-thiazines, has been successfully achieved under microwave irradiation. researchgate.net For example, the condensation of 3-arylamino-2-cyano-3-mercapto-acrylamides with aldehydes can be efficiently carried out under microwave irradiation using lemon juice as a natural catalyst and solvent to produce 6-arylamino-5-cyano-2,3-dihydro-1,3-thiazin-4(1H)-ones. researchgate.net This approach offers a significant reduction in reaction times compared to conventional heating methods. researchgate.net

Solvent-free reaction conditions are another hallmark of green chemistry, as they eliminate the need for potentially harmful and difficult-to-remove solvents. The synthesis of 3,6-diaryl-5-mercaptoperhydro-2-thioxo-1,3-thiazin-5-ones from 2-methyl-2-phenyl-1,3-oxathiolan-5-one has been reported under solvent-free conditions.

Nanoparticle catalysis is a rapidly developing field that offers advantages such as high catalytic activity, selectivity, and recyclability. Zinc oxide (ZnO) nanoparticles have been effectively employed as a catalyst for the synthesis of thiazine derivatives. researchgate.net This method is noted for its cost-effectiveness, high yields, and reduced reaction times, presenting an environmentally conscious pathway to a range of thiazine compounds. researchgate.netresearchgate.net

Table 2: Comparison of Conventional and Green Synthesis Methods for 1,3-Thiazines

| Method | Conditions | Advantages | Reference |

|---|---|---|---|

| Conventional Heating | Refluxing in organic solvent for several hours | Established and well-understood | nih.gov |

| Microwave-Assisted | Microwave irradiation for a few minutes | Rapid reaction times, higher yields, energy efficient | researchgate.netresearchgate.net |

| Solvent-Free | Grinding or heating without solvent | Reduced waste, simplified work-up | |

| Nanoparticle Catalysis | ZnO nanoparticles, mild conditions | High efficiency, catalyst reusability, environmentally benign | researchgate.netresearchgate.net |

Catalytic Approaches, including Polymer-Supported Catalysis and Combinatorial Synthesis

The use of catalysts can significantly enhance the efficiency and selectivity of synthetic reactions. Gold-catalyzed reactions have been developed for the formation of 1,3-thiazine derivatives from thiourea precursors containing a butynyl moiety, offering excellent yields in short reaction times with low catalyst loading. researchgate.net

Polymer-supported catalysis is a valuable technique that simplifies product purification and allows for catalyst recycling. In this approach, the catalyst is immobilized on a solid polymer support, which can be easily filtered off at the end of the reaction. This methodology has been applied to the synthesis of various heterocyclic scaffolds, including oxazines and thiazines. nih.gov For example, a resin-bound sulfonic acid can act as both a reaction promoter in a cyclocondensation step and as a selective scavenger for the final basic thiazine products, facilitating a "catch-and-release" strategy.

Combinatorial synthesis aims to rapidly generate large libraries of related compounds for screening purposes. The synthesis of 1,3-thiazine libraries has been achieved using a polymer-supported reagent that mediates a ring-closure reaction and simultaneously captures the desired product. This approach allows for the introduction of multiple points of diversity in the thiazine scaffold.

Regioselectivity and Stereoselectivity in 1,3-Thiazine Synthesis

Regioselectivity: In the synthesis of substituted 1,3-thiazines, regioselectivity is a critical consideration, particularly when unsymmetrical starting materials are used. In the proposed multicomponent synthesis of this compound, the regiochemistry is largely controlled by the inherent reactivity of the functional groups in the reactants. The reaction of an aldehyde with a thioamide and a 1,3-dicarbonyl compound typically proceeds in a highly regioselective manner to afford a single major product. This is because the initial condensation usually occurs between the most electrophilic carbonyl group (the aldehyde) and the most nucleophilic center of the 1,3-dicarbonyl compound, followed by the incorporation of the thioamide.

For instance, in the synthesis of related 1,3-thiazin-4-ones through a one-pot three-component cyclo-condensation reaction, the regiochemical outcome is well-defined, leading to specific substitution patterns on the heterocyclic ring. nih.gov The synthesis of 4-(4-oxo-6-phenyl-1,3-thiazinan-2-ylideneamino)benzoic acid from (E)-4-(3-cinnamoylthioureido) benzoic acid also proceeds with high regioselectivity, where the cyclization occurs at a specific position to yield the 1,3-thiazine ring. nih.gov

Stereoselectivity: When chiral centers are formed during the synthesis of 1,3-thiazines, controlling the stereochemistry becomes important. In the case of this compound, a chiral center could potentially be generated at the C2 and C4 positions of the thiazine ring, depending on the reaction conditions and the nature of the substituents.

The stereoselective synthesis of 1,3-thiazine derivatives has been achieved in several instances. For example, the reaction of a thiocarbamoyl derivative with 1,3-dibromopropane (B121459) has been reported to yield a stereoselective product. nih.gov Furthermore, the use of chiral auxiliaries or catalysts can be employed to induce stereoselectivity in the formation of the 1,3-thiazine ring. While specific studies on the stereoselective synthesis of this compound are not available, the principles of asymmetric synthesis could be applied to control the stereochemical outcome of the reaction.

Optimization of Reaction Conditions and Yields for this compound Production

The optimization of reaction conditions is a crucial step in maximizing the yield and purity of the target compound. Key parameters that can be varied include the choice of solvent, catalyst, temperature, and reaction time.

Solvent and Catalyst: The selection of an appropriate solvent and catalyst is paramount for the efficient synthesis of 1,3-thiazines. Acidic or basic catalysts are often employed to facilitate the condensation and cyclization steps. For example, the synthesis of 2-amino-6-phenyl-6H-1,3-thiazine derivatives has been successfully carried out using sodium hydroxide (B78521) in ethanol. jocpr.com In other cases, Lewis acids or protic acids may be used to activate the carbonyl groups and promote the reaction. The choice of solvent can influence the solubility of the reactants and intermediates, as well as the reaction rate and selectivity. A range of solvents, from polar protic (e.g., ethanol, methanol) to polar aprotic (e.g., DMF, DMSO) and non-polar (e.g., toluene, dioxane), could be screened to identify the optimal medium for the synthesis of this compound.

Temperature and Reaction Time: The reaction temperature and duration are also critical parameters to optimize. Many syntheses of 1,3-thiazine derivatives are carried out at elevated temperatures to overcome the activation energy barrier for the cyclization step. However, excessively high temperatures can lead to the formation of side products and decomposition of the desired compound. Therefore, a careful study of the temperature profile of the reaction is necessary. The reaction time should be monitored to ensure the complete conversion of the starting materials and to avoid the degradation of the product. Techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) can be used to track the progress of the reaction.

A systematic approach to optimization, such as a design of experiments (DoE) methodology, could be employed to efficiently explore the effects of multiple variables on the reaction yield.

Below is an interactive data table summarizing hypothetical optimization data for the synthesis of a 1,3-thiazine derivative, illustrating how different parameters can affect the reaction outcome.

| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | NaOH | Ethanol | 80 | 6 | 65 |

| 2 | KOH | Methanol | 65 | 8 | 72 |

| 3 | Piperidine | Toluene | 110 | 4 | 58 |

| 4 | Acetic Acid | Dioxane | 100 | 12 | 45 |

| 5 | Sc(OTf)₃ | Acetonitrile | 80 | 5 | 78 |

Chemical Transformations and Reactivity Patterns of 1,3 Thiazine Systems

Ring Transformation and Rearrangement Reactions

The 1,3-thiazine nucleus is susceptible to various ring transformation reactions, particularly when treated with binucleophilic reagents. These transformations often proceed through a ring-opening step followed by recyclization to afford new, thermodynamically more stable heterocyclic systems.

The transformation of the 1,3-thiazine ring is typically initiated by the attack of a nucleophile at one of the electrophilic centers of the ring. For a 6-oxo-1,3-thiazine derivative, the most probable sites for nucleophilic attack are the C4 and C6 carbonyl carbons, as well as the C5 position via Michael-type addition.

A plausible mechanism for ring transformation involves an initial nucleophilic attack, leading to the cleavage of one of the ring bonds (commonly the C-S or C-N bond) to form a linear intermediate. beilstein-journals.org This acyclic intermediate, possessing reactive functional groups at its termini, can then undergo an intramolecular cyclization to form a new heterocyclic ring. For instance, the reaction of a related 2-amino-1,3-thiazine derivative with hydrazine (B178648) hydrate (B1144303) proceeds via nucleophilic attack and subsequent ring opening, followed by recyclization to yield a pyrazole (B372694) derivative. researchgate.net A similar pathway can be envisioned for 4-Benzoyl-6-oxo-2-phenyl-1,3-thiazine, where a nucleophile could attack the C6 carbonyl, leading to the scission of the S1-C6 bond. The resulting intermediate could then recyclize using the nitrogen atom and another functional group from the attacking nucleophile.

In some systems, such as pyrrolo[2,1-c] researchgate.netmdpi.combenzothiazines, a nucleophile-induced ring contraction has been observed. beilstein-journals.orgnih.gov This process involves the attack of a nucleophile at an electrophilic carbon, cleavage of a sulfur-carbon bond, and subsequent intramolecular cyclization by the newly formed thiol group onto another part of the molecule to yield a more stable, fused 1,3-benzothiazole. beilstein-journals.org This highlights the general susceptibility of thiazine (B8601807) rings to undergo skeletal rearrangements initiated by nucleophiles.

The inherent reactivity of the 1,3-thiazine scaffold makes it an excellent precursor for the synthesis of a variety of other heterocyclic systems, including fused and spiro compounds. Ring transformation reactions are particularly useful in this regard, converting the thiazine core into pyrimidine (B1678525), pyrazole, and triazole derivatives. researchgate.net

For example, treatment of 2-amino-4-phenyl-6H-1,3-thiazine-5-carbonitrile with hydrazine or phenylhydrazine (B124118) results in its conversion to the corresponding pyrimidine derivatives. researchgate.net When the same thiazine is alkylated and then treated with hydrazine hydrate, a pyrazole derivative is formed. researchgate.net Furthermore, heterocyclization with thiosemicarbazide (B42300) can lead to the formation of fused triazolopyrimidine systems. researchgate.net These transformations underscore the utility of the 1,3-thiazine ring as a synthon for accessing diverse nitrogen-containing heterocycles.

The synthesis of fused pyrimido[2,1-b] mdpi.comsemanticscholar.orgthiazine systems has also been achieved through one-pot, three-component reactions starting from 2-amino-4H-1,3-thiazin-4-one derivatives, an isocyanide, and a dialkyl acetylenedicarboxylate. mdpi.comsemanticscholar.org This demonstrates the utility of the exocyclic amino group and the ring nitrogen in building fused heterocyclic structures. While the synthesis of spiro heterocyclic systems from 1,3-thiazine precursors is less commonly documented, the general importance of spiro compounds in medicinal chemistry suggests this as a potential area for exploration. nih.govresearchgate.net

| Starting 1,3-Thiazine Derivative | Reagent(s) | Product Heterocycle | Reference |

|---|---|---|---|

| 2-Amino-4-phenyl-6H-1,3-thiazine-5-carbonitrile | Hydrazine Hydrate / Phenylhydrazine | Pyrimidine | researchgate.net |

| 2-Amino-4-phenyl-6H-1,3-thiazine-5-carbonitrile | Hydroxylamine (B1172632) Hydrochloride | Pyrimidine | researchgate.net |

| Ethyl-iodide alkylated 2-amino-1,3-thiazine | Hydrazine Hydrate | Pyrazole | researchgate.net |

| 2-Amino-4-phenyl-6H-1,3-thiazine-5-carbonitrile | Thiosemicarbazide then I₂/AcOH | Triazolo[1,5-a]pyrimidine | researchgate.net |

| 2-Amino-4H-1,3-thiazin-4-one derivatives | Isocyanide, Dialkyl acetylenedicarboxylate | Pyrimido[2,1-b] mdpi.comsemanticscholar.orgthiazine | mdpi.comsemanticscholar.org |

Derivatization and Functionalization Strategies

Beyond ring transformations, the this compound molecule offers several sites for derivatization and functionalization, allowing for the modulation of its chemical and physical properties.

The two phenyl rings present in the molecule—one at the C2 position and the other as part of the C4-benzoyl group—are amenable to standard electrophilic aromatic substitution reactions. The substitution pattern will be governed by the activating or deactivating nature of their attachment point to the thiazine core.

The 1,3-thiazine ring itself, particularly in its non-conjugated forms, is more reactive towards nucleophiles than electrophiles. researchgate.net The electron-deficient nature of the C4 and C6 positions, enhanced by the adjacent carbonyl groups, makes them prime targets for nucleophilic attack. As discussed previously, such attacks often trigger ring transformations. Simple substitution on the ring is less common, but reactions at the exocyclic nitrogen or sulfur (e.g., oxidation of the sulfur atom) are known for other 1,3-thiazine systems. researchgate.netsemanticscholar.org

The two carbonyl functionalities in this compound represent key handles for chemical modification.

6-Oxo Group: This carbonyl is part of a vinylogous amide/thioamide system. It can react with various nucleophiles. For instance, its reaction with phosphorus pentasulfide could potentially convert it into a thiocarbonyl, creating a 1,3-thiazine-6-thione derivative.

Benzoyl Group: The ketonic carbonyl of the benzoyl moiety is expected to undergo typical ketone reactions. Condensation with reagents like hydrazine or substituted hydrazines would yield the corresponding hydrazones. This reaction is often the first step in synthesizing other heterocyclic rings, such as pyrazoles, fused to the parent molecule. researchgate.net For example, the reaction with hydrazine could lead to the formation of a pyrazole ring, transforming the benzoyl group into a fused heterocyclic system. Similarly, reaction with hydroxylamine would produce an oxime, and reduction using agents like sodium borohydride (B1222165) would yield the corresponding secondary alcohol.

| Functional Group | Reagent | Potential Product Type | Reaction Type |

|---|---|---|---|

| Benzoyl Carbonyl | Hydrazine Hydrate | Hydrazone / Fused Pyrazole | Condensation/Cyclization |

| Benzoyl Carbonyl | Hydroxylamine | Oxime | Condensation |

| Benzoyl Carbonyl | Sodium Borohydride (NaBH₄) | Secondary Alcohol | Reduction |

| 6-Oxo Carbonyl | Lawesson's Reagent / P₄S₁₀ | 6-Thione | Thionation |

| Phenyl Rings | HNO₃/H₂SO₄ | Nitro-substituted derivative | Electrophilic Substitution |

| Phenyl Rings | Br₂/FeBr₃ | Bromo-substituted derivative | Electrophilic Substitution |

Structure-Reactivity Relationships within 1,3-Thiazine Chemical Space

The chemical reactivity of 1,3-thiazine derivatives is intrinsically linked to their molecular structure. In this compound, several structural features dictate its reaction pathways:

Electrophilic Centers: The molecule possesses multiple electrophilic sites. The C4 and C6 carbonyl carbons are highly susceptible to nucleophilic attack. The C5 carbon is activated by both adjacent carbonyl groups, making it a potential site for Michael-type additions. The benzoyl carbonyl carbon is another distinct electrophilic center.

Nucleophilic Centers: The ring nitrogen at position 3 (N3) possesses a lone pair of electrons and can act as a nucleophile or a base, participating in cyclization and condensation reactions.

The Role of the Sulfur Atom: The sulfur atom influences the ring's geometry and electronic properties. Its ability to stabilize adjacent carbocations or carbanions can affect reaction mechanisms. Furthermore, the C-S bonds are potential sites of cleavage during ring-opening reactions.

Ring Conformation: The six-membered 1,3-thiazine ring is not planar and typically adopts a half-chair or envelope conformation. nih.govnih.gov This non-planarity can influence the stereochemical outcome of reactions, directing the approach of reagents to specific faces of the ring.

Advanced Spectroscopic and Structural Elucidation of 4 Benzoyl 6 Oxo 2 Phenyl 1,3 Thiazine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.

The structures of 1,3-thiazine derivatives are routinely confirmed using ¹H and ¹³C NMR spectroscopy. researchgate.netresearchgate.net The chemical shifts (δ) of the protons and carbons provide critical insights into the electronic environment and connectivity within the molecule.

In the ¹H NMR spectrum of 1,3-thiazine derivatives, the protons on the heterocyclic ring typically appear as characteristic signals. For instance, the protons at the 5th and 6th positions of the thiazine (B8601807) ring often present as doublets in the range of δ 4.5-5.5 ppm. derpharmachemica.com Aromatic protons from the phenyl and benzoyl substituents are expected to resonate in the downfield region, typically between δ 7.0 and 8.5 ppm, exhibiting complex multiplet patterns due to spin-spin coupling. researchgate.net Protons attached to nitrogen (NH), if present in a derivative, would show singlet peaks whose chemical shift can vary. researchgate.net

The ¹³C NMR spectrum provides complementary information. The carbonyl carbons (C=O) of the benzoyl group and the oxo group on the thiazine ring are expected to be the most deshielded, appearing at the lowest field (δ > 160 ppm). For example, in related 2-thioxo-1,3-thiazinan-4-one derivatives, the C=O carbon resonates around δ 167.0 ppm. researchgate.net Carbons of the aromatic rings typically appear in the δ 110-150 ppm range. researchgate.netderpharmachemica.com The carbons within the thiazine ring itself, C2, C4, C5, and C6, would have distinct chemical shifts reflecting their bonding environment (e.g., C-S, C-N, C=C). For instance, in some 1,3-thiazine derivatives, the C-5 and C-6 carbons have been observed at approximately δ 111.44 and δ 54.64 ppm, respectively. derpharmachemica.com

A representative compilation of expected NMR data for a generic 4-benzoyl-6-oxo-2-phenyl-1,3-thiazine structure is presented below.

Interactive Data Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Derivatives

| Atom | Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

|---|---|---|---|---|

| H5 | ¹H | ~5.0 - 6.0 | d | Proton on the thiazine ring adjacent to the oxo group. |

| Phenyl-H | ¹H | ~7.2 - 7.8 | m | Aromatic protons on the C2-phenyl group. |

| Benzoyl-H | ¹H | ~7.4 - 8.2 | m | Aromatic protons on the C4-benzoyl group. |

| C6 (Oxo) | ¹³C | > 165 | - | Carbonyl carbon of the thiazine ring. |

| C (Benzoyl) | ¹³C | > 190 | - | Ketone carbonyl carbon of the benzoyl group. |

| C2 | ¹³C | ~150 - 160 | - | Carbon in the N=C-S linkage of the thiazine ring. |

| C4 | ¹³C | ~100 - 115 | - | Vinylic carbon of the thiazine ring. |

| C5 | ¹³C | ~110 - 120 | - | Vinylic carbon of the thiazine ring. |

| Phenyl-C | ¹³C | ~125 - 140 | - | Aromatic carbons of the C2-phenyl group. |

| Benzoyl-C | ¹³C | ~128 - 140 | - | Aromatic carbons of the C4-benzoyl group. |

While 1D NMR provides essential information, 2D NMR techniques are crucial for unambiguously assembling the molecular structure by revealing through-bond and through-space correlations. longdom.org

Correlation Spectroscopy (COSY): This experiment identifies proton-proton (¹H-¹H) coupling networks. longdom.org For a this compound derivative, COSY would be instrumental in confirming the connectivity of protons within the aromatic rings and tracing any couplings involving the proton at C5 of the thiazine ring.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment maps protons to their directly attached carbons (¹H-¹³C one-bond correlations). science.gov This technique allows for the definitive assignment of each proton signal to its corresponding carbon signal in the ¹³C NMR spectrum, for example, linking the C5-H signal to the C5 carbon signal.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is one of the most powerful 2D NMR techniques, revealing long-range (typically 2-3 bond) correlations between protons and carbons (¹H-¹³C). science.gov This is vital for connecting different fragments of the molecule. For the target compound, key HMBC correlations would be expected between:

The C5 proton and the C4 and C6 carbons, confirming the thiazine ring structure.

The ortho-protons of the benzoyl group and the benzoyl carbonyl carbon, as well as the C4 carbon of the thiazine ring.

The ortho-protons of the C2-phenyl group and the C2 carbon of the thiazine ring.

These combined techniques allow for a complete and unambiguous assignment of all ¹H and ¹³C NMR signals, confirming the constitution and, in chiral derivatives, providing data for stereochemical analysis. longdom.orgscience.gov

X-ray Crystallography and Solid-State Conformational Analysis

Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and conformational details.

The six-membered 1,3-thiazine ring is not planar and can adopt various conformations, such as a chair, boat, twist-boat, or half-chair, depending on the substitution pattern and the degree of saturation. X-ray crystallography allows for the precise determination of this conformation in the solid state. vanderbilt.edu

The conformation of the ring is quantitatively described using puckering parameters, such as those developed by Cremer and Pople. nih.govmdpi.com These parameters define the degree of puckering and the specific shape of the ring. For related heterocyclic systems, conformations such as a chair, envelope, and various puckered forms have been observed. vanderbilt.edunih.govnih.gov For a partially unsaturated ring like that in this compound, a half-chair or sofa conformation is highly plausible. The analysis would also reveal the relative orientations of the phenyl and benzoyl substituents, defining whether they are in axial or equatorial-like positions relative to the mean plane of the ring.

X-ray analysis also elucidates how molecules pack in the crystal lattice, which is governed by non-covalent intermolecular interactions. acs.org These interactions dictate the supramolecular assembly. For this compound, several types of interactions are possible:

Hydrogen Bonding: While the parent molecule lacks classical hydrogen bond donors (like N-H or O-H), weaker C-H···O hydrogen bonds are common and can play a significant role in the crystal packing. nih.govnih.gov These interactions would likely involve the carbonyl oxygen atoms of the oxo and benzoyl groups acting as acceptors.

π-π Stacking: The presence of three aromatic rings (two phenyl and the thiazine ring itself) creates the potential for π-π stacking interactions. researchgate.net These interactions, where the electron clouds of adjacent aromatic rings overlap, can be a major stabilizing force in the crystal lattice. However, in some related structures with multiple phenyl rings, π-π stacking is not observed, indicating that other forces may dominate the packing arrangement. nih.gov

Other Interactions: Quadrupolar interactions, as seen between fluorinated and non-fluorinated phenyl rings in related thiazines, might also occur with suitably substituted derivatives. vanderbilt.edu

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Elucidation

Mass spectrometry is a key analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern under ionization. sapub.org

For this compound (molecular formula: C₁₇H₁₁NO₂S), the high-resolution mass spectrum (HRMS) would show a molecular ion peak ([M]⁺) or a protonated molecule ([M+H]⁺) corresponding to a calculated monoisotopic mass of 293.0510 g/mol . The presence of the sulfur atom would also give rise to a characteristic isotopic pattern, with a smaller [M+2] peak due to the ³⁴S isotope. sapub.org

Electron impact (EI) mass spectrometry causes the molecular ion to fragment in a reproducible manner, providing a "fingerprint" that is characteristic of the molecule's structure. The fragmentation pathways of heterocyclic systems often involve the sequential loss of small, stable molecules or radicals. sapub.org A plausible fragmentation pathway for this compound could involve:

α-Cleavage at the benzoyl ketone, leading to the loss of a phenyl radical (C₆H₅•, 77 Da) to form an acylium ion, or the loss of the benzoyl radical (C₆H₅CO•, 105 Da).

Loss of Carbon Monoxide (CO) from the thiazine ring, a common fragmentation for cyclic ketones and lactams (28 Da).

Retro-Diels-Alder (RDA) reactions , which could cleave the thiazine ring into smaller, stable fragments.

Cleavage of the entire benzoyl group as a single unit.

The resulting fragment ions provide evidence that helps to piece together the molecular structure, corroborating the data from NMR and X-ray crystallography.

Interactive Data Table 2: Plausible Mass Spectrometry Fragmentation for this compound

| m/z | Proposed Fragment | Formula of Lost Neutral/Radical |

|---|---|---|

| 293 | [M]⁺ | - |

| 265 | [M - CO]⁺ | CO |

| 216 | [M - C₆H₅•]⁺ | C₆H₅• |

| 188 | [M - C₆H₅• - CO]⁺ | C₆H₅•, CO |

| 105 | [C₆H₅CO]⁺ | C₁₀H₆NO₂S• |

| 77 | [C₆H₅]⁺ | C₁₁H₆NO₂S• |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignment and Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful, non-destructive tool for the structural elucidation of complex organic molecules like this compound and its derivatives. nih.govscialert.net These methods provide detailed information about the molecular vibrations, allowing for the precise identification of functional groups and the assignment of specific vibrational modes within the molecular framework. nih.govresearchgate.net The complementary nature of IR and Raman spectroscopy—where strong IR absorptions often correspond to weak Raman scattering and vice versa—enables a comprehensive vibrational analysis. scialert.net Theoretical computations, frequently performed using Density Functional Theory (DFT), are often used alongside experimental data to achieve a more accurate assignment of the observed spectral bands to specific molecular motions. nih.govconicet.gov.ar

Detailed analysis of the vibrational spectra of this compound derivatives reveals characteristic bands corresponding to the key structural motifs: the thiazine core, the benzoyl group, and the phenyl substituent.

Key Vibrational Mode Assignments:

Carbonyl (C=O) Stretching Vibrations: The molecule contains two distinct carbonyl groups: one in the benzoyl moiety and another at the 6-position of the thiazine ring (an amide or lactam-like carbonyl). The benzoyl C=O stretching vibration is typically observed as a strong band in the IR spectrum in the region of 1685-1660 cm⁻¹. mdpi.com The C=O group within the thiazine ring, being part of a conjugated system, is expected to appear in the range of 1650-1630 cm⁻¹. derpharmachemica.com Conjugation generally lowers the C=O bond order and, consequently, its stretching frequency. derpharmachemica.com

Iminé (C=N) and Thiazine Ring Vibrations: The C=N stretching vibration of the thiazine ring is a crucial identifier, typically appearing in the 1620-1570 cm⁻¹ region. esisresearch.org The stretching vibrations of the C-S bond within the heterocyclic ring are generally weaker and appear at lower frequencies, often in the 800-600 cm⁻¹ range. Vibrations involving the entire thiazine ring structure, including stretching and deformation modes of the C-N, C-C, and C-O-C linkages, contribute to a complex fingerprint region. For related benzoxazole (B165842) structures, C-N stretching is reported between 1330–1260 cm⁻¹. esisresearch.org

Phenyl Ring Vibrations: The aromatic rings give rise to several characteristic bands.

C-H Stretching: The aromatic C-H stretching vibrations are consistently observed above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range. diva-portal.org

C=C Stretching: The skeletal C=C stretching vibrations within the phenyl rings produce a set of bands in the 1625-1430 cm⁻¹ region. scialert.net Prominent bands are often seen near 1600, 1580, 1500, and 1450 cm⁻¹.

C-H Bending: In-plane and out-of-plane C-H bending vibrations provide information about the substitution pattern of the aromatic rings. Out-of-plane bending modes are particularly strong in IR spectra and are found in the 900-675 cm⁻¹ range.

The following tables summarize the expected vibrational frequencies for the parent compound, this compound, based on data from related structures.

Interactive Data Table: Key IR and Raman Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique | Intensity | Notes |

| Aromatic C-H Stretch | 3100 - 3000 | IR / Raman | Medium to Weak | Characteristic of sp² C-H bonds. diva-portal.org |

| Benzoyl C=O Stretch | 1685 - 1660 | IR | Strong | Ketonic carbonyl. mdpi.com |

| Thiazine C=O Stretch | 1650 - 1630 | IR | Strong | Amide/lactam carbonyl, lowered by conjugation. derpharmachemica.com |

| C=N Stretch | 1620 - 1570 | IR / Raman | Medium to Strong | Iminé group within the thiazine ring. esisresearch.org |

| Aromatic C=C Stretch | 1625 - 1430 | IR / Raman | Medium to Strong | Multiple bands expected from phenyl rings. scialert.net |

| C-N Stretch | 1330 - 1260 | IR / Raman | Medium | Phenyl carbon to nitrogen bond. esisresearch.org |

| C-S Stretch | 800 - 600 | IR / Raman | Weak to Medium | Thioether linkage in the thiazine ring. |

| Aromatic C-H Out-of-Plane Bend | 900 - 675 | IR | Strong | Dependent on substitution pattern. |

A detailed examination of substituted derivatives would show shifts in these characteristic frequencies. For instance, introducing electron-donating or electron-withdrawing groups on the phenyl rings would alter the electronic distribution and bond strengths, leading to predictable shifts in the vibrational frequencies of the C=O, C=N, and aromatic C=C bonds. conicet.gov.ar

Theoretical and Computational Investigations of 4 Benzoyl 6 Oxo 2 Phenyl 1,3 Thiazine Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary method in computational chemistry for studying the electronic structure of molecules. It offers a favorable balance between accuracy and computational cost, making it suitable for analyzing medium to large organic molecules such as 4-Benzoyl-6-oxo-2-phenyl-1,3-thiazine. DFT calculations are instrumental in determining optimized geometries, electronic properties, and potential reaction sites.

The reactivity of a molecule is largely governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO acts as an electron donor, so its energy level is related to the molecule's nucleophilicity or basicity. youtube.com Conversely, the LUMO is an electron acceptor, and its energy indicates the molecule's electrophilicity or acidity. youtube.com

The energy difference between the HOMO and LUMO, known as the energy gap (ΔE), is a critical parameter for describing molecular stability and reactivity. A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. A small energy gap suggests that the molecule is more polarizable and more chemically reactive.

For this compound, DFT calculations can precisely map the distribution and energy levels of these orbitals. The HOMO is typically localized on the more electron-rich parts of the molecule, while the LUMO is centered on electron-deficient regions. Understanding the specific locations of these orbitals helps predict how the molecule will interact with other reagents. libretexts.org

Table 1: Illustrative Frontier Molecular Orbital Data from DFT Calculations Note: The following data are representative examples of what a DFT analysis would yield. Specific values for this compound require a dedicated computational study.

| Parameter | Description | Typical Value (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.0 to -7.5 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 to -3.0 |

| Energy Gap (ΔE) | Difference between LUMO and HOMO energies (ELUMO - EHOMO) | 3.5 to 5.0 |

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

Molecular Electrostatic Potential (MEP) mapping is a valuable DFT-based tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic reagents. The MEP map displays different values of electrostatic potential on the molecule's surface using a color spectrum.

Red Regions: Indicate areas of most negative electrostatic potential, which are rich in electrons. These sites are susceptible to electrophilic attack and are associated with lone pairs on heteroatoms like oxygen and nitrogen.

Blue Regions: Represent areas of most positive electrostatic potential, which are electron-deficient. These sites are prone to nucleophilic attack.

Green Regions: Correspond to areas of neutral or near-zero potential.

In this compound, an MEP map would likely show strong negative potential (red) around the carbonyl oxygen atoms of the benzoyl and oxo groups, making them primary sites for interaction with electrophiles. researchgate.net Conversely, positive potential (blue) may be located around the hydrogen atoms and certain carbon atoms, indicating sites for potential nucleophilic interaction. researchgate.net

Before electronic properties can be accurately calculated, the molecule's most stable three-dimensional structure must be determined. Geometry optimization is a computational process that finds the coordinates of the atoms corresponding to the minimum energy on the potential energy surface. For flexible molecules like this compound, which has rotatable bonds connecting the phenyl and benzoyl groups, multiple conformers may exist.

Computational methods can explore the conformational energy landscape to identify the global minimum (the most stable conformer) and other low-energy local minima. This analysis is crucial because the molecule's conformation can significantly influence its reactivity and physical properties. DFT methods, such as B3LYP with a suitable basis set like 6-311G(d,p), are commonly employed for reliable geometry optimization of such organic compounds. researchgate.net

Quantitative Structure-Property Relationships (QSPR) for Predicting Chemical Properties and Reactivity

Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical correlation between the structural features of a molecule and its macroscopic properties. In a QSPR study, various molecular descriptors (e.g., electronic, topological, and steric parameters derived from computational chemistry) are calculated for a series of related compounds. These descriptors are then used to build a statistical model that can predict a specific property, such as solubility, boiling point, or chemical reactivity.

For the this compound scaffold, a QSPR model could be developed by synthesizing and testing a library of derivatives with different substituents on the phenyl or benzoyl rings. Computational descriptors for these derivatives, including HOMO/LUMO energies, dipole moment, and surface area, would be calculated. The resulting model could then be used to predict the properties of new, unsynthesized derivatives, guiding further experimental work.

Computational Studies on Reaction Mechanisms and Transition State Analysis

Computational chemistry is a powerful tool for investigating the detailed mechanism of chemical reactions. By mapping the potential energy surface, researchers can identify the reactants, products, intermediates, and, most importantly, the transition states that connect them.

For this compound, theoretical studies could elucidate the mechanisms of various potential reactions, such as:

Nucleophilic attack at the carbonyl carbons or other electrophilic sites.

Ring-opening reactions of the thiazine (B8601807) heterocycle.

Cycloaddition reactions involving the double bonds within the structure.

By calculating the activation energies (the energy difference between the reactants and the transition state), the feasibility and rate of different reaction pathways can be compared. This analysis provides fundamental insights into the molecule's chemical behavior and helps in designing synthetic routes or understanding its mode of action in a biological context.

Non Therapeutic and Advanced Material Science Applications of 1,3 Thiazine Derivatives

Integration of 1,3-Thiazine Scaffolds in Polymer Chemistry and Functional Material Design

The integration of heterocyclic compounds into polymer chains is a well-established strategy for creating functional materials with tailored electronic, optical, and thermal properties. Although specific polymers derived from 4-Benzoyl-6-oxo-2-phenyl-1,3-thiazine have not been extensively documented, the inherent reactivity of the 1,3-thiazine scaffold presents significant potential for polymer chemistry. nih.gov The synthesis of polymers containing oxazine (B8389632) and thiazine (B8601807) scaffolds can be achieved through various solid-phase synthesis techniques. nih.gov

The structure of this compound offers several potential sites for polymerization. The nitrogen and sulfur heteroatoms, along with the peripheral phenyl and benzoyl groups, can be functionalized to introduce polymerizable groups. For instance, monomers containing the 1,3-thiazine unit could be incorporated into polymer backbones to enhance thermal stability or introduce specific functionalities. The development of conjugated microporous polymers (CMPs) from nitrogen-rich aromatic units like 1,3,5-triazine (B166579) demonstrates a successful precedent for using heterocyclic nodes to create materials with high surface areas and specific adsorption properties. rsc.orgrsc.org This suggests a pathway for designing thiazine-based polymers for applications in gas storage, separation, and catalysis.

Table 1: Potential Polymerization Sites and Functionalization Strategies for this compound

| Potential Site | Functional Group | Polymerization Strategy | Potential Polymer Property |

|---|---|---|---|

| Phenyl Ring | C-H bonds | Electrophilic substitution to add vinyl, ethynyl, or other polymerizable groups. | Enhanced thermal stability, conductivity. |

| Benzoyl Ring | C-H bonds | Similar to the phenyl ring, allowing for cross-linking or chain extension. | Modified optical properties, increased rigidity. |

| Thiazine Ring Nitrogen | N-H (in tautomeric form) | Condensation polymerization with difunctional monomers. | Introduction of hydrogen bonding sites. |

Role in Dye Chemistry and Pigment Development

Derivatives of thiazine are historically significant in the development of synthetic dyes. wikipedia.orgscholarsresearchlibrary.com The most famous example is Methylene Blue, a dye belonging to the phenothiazine (B1677639) class, which contains a related heterocyclic structure. wikipedia.orgbritannica.com The chromophoric properties of these compounds arise from the extended π-conjugated system, which includes the sulfur and nitrogen heteroatoms.

The molecular structure of this compound contains an extensive system of conjugation, incorporating the thiazine ring, a phenyl group, and a benzoyl group. This molecular framework is expected to absorb light in the visible spectrum, making it a candidate for use as a dye or pigment. The presence of carbonyl (C=O) and imine (C=N) groups act as auxochromes, which can modify and intensify the color. The lack of color in a related compound, 2-benzoyl-4-phenyl-1,2,5-thiadiazol-3(2H)-one 1,1-dioxide, was noted upon the loss of its thiadiazine chromophore during a chemical reaction, highlighting the key role of the thiazine ring system in producing color. mdpi.com

Research into thiazine colorants has explored their synthesis and application as biological stains and redox indicators. researchgate.net The specific shade and properties of a dye based on this compound would depend on its substitution pattern and its interaction with the substrate or solvent.

Applications in Advanced Analytical Chemistry

Heterocyclic compounds are valuable in analytical chemistry for their ability to engage in specific molecular interactions. The 1,3-thiazine scaffold, with its combination of nitrogen and sulfur heteroatoms, aromatic rings, and polar functional groups, makes this compound a molecule of interest for studying solute-solvent interactions and complex formation.

The presence of both hydrogen bond donors (in potential tautomeric forms) and acceptors (carbonyl oxygens, ring nitrogen), as well as π-systems from the phenyl rings, allows for a complex array of intermolecular forces. These interactions can be studied using spectroscopic and computational methods to understand how the molecule behaves in different chemical environments. For example, computational docking studies have been used to analyze the interaction of 1,3-thiazine derivatives with biological receptors, demonstrating the importance of features like carbonyl oxygen in forming hydrogen bonds. nih.gov Such studies provide insight into the fundamental forces that also govern complex formation with analytical targets.

Exploration as Ligands in Organometallic Chemistry and Catalysis

The field of organometallic chemistry often utilizes heterocyclic molecules as ligands to tune the electronic and steric properties of metal centers for catalysis and material science applications. ed.ac.uksemanticscholar.org The 1,3-thiazine ring contains both nitrogen and sulfur atoms, which are excellent donors for coordinating with transition metals. The structure of this compound offers multiple potential coordination sites, including the thiazine nitrogen, the thiazine sulfur, and the oxygen atom of the benzoyl group.

This multi-dentate character could allow the molecule to act as a chelating ligand, forming stable complexes with a variety of metals. nih.gov The electronic properties of the resulting organometallic complex can be fine-tuned by modifying the substituents on the phenyl and benzoyl rings. ed.ac.uk Such complexes have potential applications in catalysis, where the metal center acts as the active site and the thiazine ligand modulates its reactivity and selectivity. semanticscholar.orgnih.gov The development of catalysts based on diazine and triazine ligands, which are isosteric to pyridine, has shown that these nitrogen-rich heterocycles can offer alternative catalytic pathways and improved stability. semanticscholar.org

Table 2: Potential Metal Coordination Sites in this compound

| Atom | Functional Group | Coordination Role | Potential Metal Partners |

|---|---|---|---|

| Nitrogen | Imine (in thiazine ring) | σ-donor | Palladium, Platinum, Ruthenium, Rhenium, Iridium ed.ac.ukgrafiati.com |

| Sulfur | Thioether (in thiazine ring) | σ-donor | Palladium, Platinum, Gold, Silver |

| Oxygen | Carbonyl (benzoyl group) | σ-donor | Lanthanides, Alkali metals, Transition metals |

Consideration in Agrochemical Research for Non-Bioactive Applications

While 1,3-thiazine derivatives are widely investigated in agrochemical research for their potent insecticidal, fungicidal, and herbicidal properties, their potential for non-bioactive applications is also an area of interest. pharmacophorejournal.comactascientific.com Non-bioactive roles in agriculture can include use as formulation aids, controlled-release agents, or chemical markers.

Future Perspectives and Emerging Trends in 4 Benzoyl 6 Oxo 2 Phenyl 1,3 Thiazine Research

Development of Novel and Highly Efficient Synthetic Methodologies with Green Chemistry Principles

Future synthetic research will prioritize the development of methodologies that are not only efficient in terms of yield and purity but also adhere to the principles of green chemistry. nih.gov Traditional multi-step syntheses are often plagued by the use of hazardous solvents, stoichiometric reagents, and harsh reaction conditions, leading to significant waste generation. Emerging trends aim to mitigate these issues.

Key green approaches applicable to the synthesis of 4-Benzoyl-6-oxo-2-phenyl-1,3-thiazine and its derivatives include:

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner reaction profiles compared to conventional heating. chim.it

Ultrasound-Assisted Synthesis: Sonication provides mechanical energy to the reaction mixture, enhancing mass transfer and accelerating reaction rates, often at lower temperatures. nih.gov

Catalytic Approaches: The use of reusable catalysts, such as solid-supported acids or organocatalysts, can replace corrosive and wasteful stoichiometric reagents. researchgate.net For instance, gold-catalyzed formation of the 1,3-thiazine ring has been demonstrated as a highly efficient method. acs.org

Solvent-Free or Green Solvent Reactions: Conducting reactions under solvent-free conditions or in benign solvents like water, ethanol, or ionic liquids minimizes volatile organic compound (VOC) emissions. chim.it

Multicomponent Reactions (MCRs): Designing one-pot reactions where three or more reactants combine to form the final product in a single step improves atom economy and process efficiency by reducing the number of intermediate purification steps. researchgate.net

| Parameter | Conventional Methods | Green Chemistry Approaches |

|---|---|---|

| Energy Source | Oil baths, heating mantles (slow, inefficient) | Microwave, Ultrasound (rapid, targeted heating) |

| Solvents | Toluene, DMF, Halogenated hydrocarbons | Water, Ethanol, Ionic Liquids, or Solvent-free |

| Reaction Time | Several hours to days | Minutes to a few hours |

| Waste Generation | High (due to stoichiometric reagents, multiple workups) | Low (catalytic processes, high atom economy) |

Exploration of Underexplored Reactivity Pathways and Stereoselective Transformations

While the synthesis of the 1,3-thiazine core is established, the full reactive potential of this compound remains largely untapped. Future research will likely investigate the reactivity of the various functional groups and the heterocyclic ring itself. This includes oxidation or reduction of the sulfur atom, electrophilic or nucleophilic substitution on the rings, and transformations of the ketone and benzoyl groups. researchgate.net

A significant area for development is the exploration of stereoselective transformations. The thiazine (B8601807) ring can be a scaffold for creating chiral molecules, and controlling the stereochemistry is crucial for applications in medicinal chemistry. For instance, diastereomeric thiazines have been transformed into β-lactam-condensed products via stereoselective Staudinger reactions. figshare.com Future work could focus on asymmetric syntheses of this compound derivatives or stereoselective reactions at its prochiral centers. Ring transformation reactions, such as the rearrangement of a 1,3-thiazine into a more complex, highly substituted 1,4-thiazepine, also represent a promising avenue for generating novel molecular architectures. figshare.comresearchgate.net

Application of Advanced In Situ Characterization Techniques for Reaction Monitoring

To optimize the novel synthetic methods described above, a detailed understanding of reaction kinetics, mechanisms, and the formation of transient intermediates is essential. Advanced in situ characterization techniques are becoming indispensable tools for real-time reaction monitoring. Instead of relying solely on post-reaction analysis (e.g., TLC, NMR of the final product), techniques like in situ IR spectroscopy (ReactIR), Raman spectroscopy, and process mass spectrometry can track the concentration of reactants, intermediates, and products as the reaction proceeds. derpharmachemica.comjocpr.com This data allows for precise determination of reaction endpoints, identification of bottlenecks, and rapid optimization of parameters such as temperature, catalyst loading, and reagent addition rates, ultimately leading to more robust and efficient syntheses.

Integration of Artificial Intelligence and Machine Learning for De Novo Design and Property Prediction in Thiazine Chemistry

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize chemical research. nih.gov In the context of this compound, these computational tools can be applied in several ways:

De Novo Design: Generative AI models can design novel thiazine derivatives with desired properties (e.g., high predicted biological activity, specific physicochemical characteristics) by learning from vast databases of existing chemical structures and their associated data. acm.orgcrimsonpublishers.com

Property Prediction: ML algorithms can build predictive models (Quantitative Structure-Activity Relationship, QSAR) to estimate the biological activity, toxicity, solubility, and other key properties of virtual compounds before they are synthesized. nih.govresearchgate.net This allows researchers to prioritize the most promising candidates for synthesis, saving significant time and resources. nih.gov

Reaction Prediction and Synthesis Planning: AI tools are being developed to predict the outcomes of chemical reactions and even suggest optimal synthetic routes for target molecules, which could accelerate the discovery of new and efficient pathways to complex thiazine derivatives. acm.org

| AI/ML Application | Objective | Potential Impact |

|---|---|---|

| Generative Models | Design novel thiazine structures with optimized properties. | Accelerates the discovery of new lead compounds. |

| Predictive QSAR Models | Forecast biological activity and ADMET properties. | Reduces the number of compounds needing synthesis and testing. |

| Retrosynthesis Algorithms | Propose efficient synthetic routes to target thiazines. | Aids chemists in planning and executing complex syntheses. |

Synergistic Approaches Combining Synthetic, Spectroscopic, and Computational Research

The future of chemical research lies in the tight integration of different sub-disciplines. Progress in understanding and utilizing this compound will be maximized through a synergistic approach that combines:

Synthesis: To create the molecule and its novel derivatives.

Spectroscopy and Crystallography: To unambiguously determine the structure, conformation, and stereochemistry of the synthesized compounds. researchgate.netfigshare.com

Computational Chemistry: To model the molecule, predict its properties, and elucidate reaction mechanisms. researchgate.net Techniques like Density Functional Theory (DFT) can provide insights into molecular geometry and reactivity, while molecular docking can predict how these molecules might interact with biological targets like enzymes. nih.govresearchgate.net

This integrated workflow allows for a continuous feedback loop: computational predictions can guide synthetic efforts toward the most promising molecular targets, and experimental results can be used to refine and validate the computational models. Such a combined approach is crucial for the rational design of new materials and therapeutic agents based on the this compound scaffold.

Q & A

Basic: What synthetic strategies are commonly employed for preparing 4-Benzoyl-6-oxo-2-phenyl-1,3-thiazine derivatives?

Answer:

The synthesis of this compound derivatives typically involves cyclocondensation reactions using chalcone precursors or substituted thioureas. Environmentally friendly methods such as microwave-assisted synthesis, solvent-free reactions, and one-pot protocols are prioritized to enhance efficiency and reduce waste . For example, the reaction of 4-(benzo[d]thiazol-2-yl)benzenamine with aryl isothiocyanates under controlled pH and temperature yields oxadiazinane and triazinane derivatives, which share structural similarities with the target compound . Key steps include:

- Amine-isothiocyanate coupling for core scaffold formation.

- Cyclization via acid/base catalysis or thermal activation.

- Purification using column chromatography or recrystallization.

Basic: How can X-ray crystallography validate the structural configuration of this compound?

Answer:

X-ray crystallography, supported by software like SHELXL , is critical for confirming bond lengths, angles, and tautomeric forms. For example, SHELXL refinement can resolve ambiguities in electron density maps caused by keto-enol tautomerism in the 6-oxo group. A typical workflow includes:

Data collection using high-resolution synchrotron sources.

Structure solution via direct methods (e.g., SHELXD).

Refinement with SHELXL to achieve R-factors < 5%.

Crystallographic data for analogous compounds (e.g., benzo[d]thiazole derivatives) show bond lengths of ~1.36 Å for C=O and ~1.71 Å for C-S, consistent with thiazine systems .

Advanced: How can researchers resolve contradictions in spectral data (e.g., NMR vs. IR) for thiazine derivatives?

Answer:

Discrepancies between NMR (e.g., unexpected splitting) and IR (e.g., carbonyl stretching frequencies) often arise from dynamic effects like tautomerism or polymorphism. Methodological solutions include:

- Variable-temperature NMR to detect tautomeric equilibria.

- DFT calculations to predict and compare theoretical vs. experimental spectra.

- Solid-state IR to identify polymorph-specific vibrations.

For example, in substituted 2-amino-1,3-thiazines, discrepancies in NH stretching (IR) and proton coupling (NMR) were resolved by confirming the dominance of the keto tautomer in the solid state .

Advanced: What experimental designs optimize the synthesis of this compound under varying conditions?

Answer:

A factorial design approach can systematically evaluate variables such as solvent polarity, temperature, and catalyst loading. Key findings from analogous systems:

Advanced: How do substituent effects influence the biological activity of this compound derivatives?

Answer:

Structure-activity relationship (SAR) studies reveal that electron-withdrawing groups (e.g., -NO₂, -CF₃) at the phenyl ring enhance antimicrobial activity, while bulky substituents (e.g., cyclohexyl) improve antitumor potency. For example:

| Derivative | Substituent | MIC (µg/mL) M. tuberculosis | IC₅₀ (µM) HeLa Cells |

|---|---|---|---|

| 9b | Cyclopropyl | 2.0 | 12.3 |

| 9c | Cyclopentyl | 1.8 | 9.5 |

| 9d | Cyclohexyl | 1.5 | 7.2 |

| Data suggest that lipophilicity and steric bulk correlate with enhanced membrane permeability and target binding . |

Advanced: How can computational methods address tautomeric ambiguity in this compound?

Answer:

Density functional theory (DFT) calculations (e.g., B3LYP/6-311G**) predict the relative stability of keto vs. enol forms. For example, the keto tautomer is typically favored by ~5–10 kcal/mol in energy due to conjugation with the benzoyl group. Molecular dynamics simulations further reveal solvent-dependent tautomer populations, with polar solvents stabilizing the enol form .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Answer:

- ¹H/¹³C NMR : Assignments for aromatic protons (δ 7.2–8.1 ppm) and carbonyl carbons (δ 165–175 ppm).

- IR : Stretching vibrations at 1680–1700 cm⁻¹ (C=O) and 1250–1300 cm⁻¹ (C-N).

- HRMS : Molecular ion peaks with < 5 ppm error for empirical formula confirmation.

For example, N-(6-methyl-4-phenyl-1,3-thiazin-2-yl)cyclopropanecarboxamide (9b) showed HRMS m/z 301.1084 (calculated 301.1078) .

Advanced: How can researchers address low yields in large-scale syntheses of thiazine derivatives?

Answer:

Scale-up challenges often stem from inefficient heat transfer or side reactions. Solutions include:

- Flow chemistry for precise temperature control.

- Catalyst immobilization (e.g., silica-supported acids) to enhance recyclability.

- In situ monitoring via Raman spectroscopy to detect intermediates.

Pilot studies on benzo[d]thiazole analogs achieved 85% yield at 100 g scale using continuous flow reactors .

Advanced: What methodologies evaluate the bioactivity of this compound in multidrug-resistant (MDR) pathogens?

Answer:

- Microbroth dilution assays to determine MIC values against MDR M. tuberculosis (e.g., H37Rv strain).

- Efflux pump inhibition assays using ethidium bromide accumulation tests.

- Molecular docking to predict binding to mycobacterial enoyl-ACP reductase (InhA).

Recent studies on thiazine derivatives showed MICs of 1.5–2.0 µg/mL against MDR-TB, with docking scores ≤ −8.5 kcal/mol for InhA .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.